molecular formula C17H34NNaS2 B8546754 Sodium bis(2-ethylhexyl)dithiocarbamate CAS No. 94266-20-3

Sodium bis(2-ethylhexyl)dithiocarbamate

Cat. No. B8546754
M. Wt: 339.6 g/mol
InChI Key: XXPMBGMBGWRNRH-UHFFFAOYSA-M
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Patent
US06117826

Procedure details

50.0 grams (0.207 mol) of di(2-ethylhexyl)amine, 16.9 grams of a 50 wt % NaOH solution (0.211 mol NaOH), and 60 mL reagent 2-propanol were combined in a 250 mL 3-neck round bottom reaction flask equipped with an overhead stirrer, a thermocouple probe, a reflux condenser, a Clasien adapter and a 25 mL addition funnel. 12.7 mL (0.211 mol) carbon disulfide was added to the addition funnel dropwise over a 30 minute period. The reaction temperature was maintained at 20-25° C. over the course of the CS2 addition. The product was post-reacted at 25° C. for 1.5 hours.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0.211 mol
Type
reactant
Reaction Step Two
[Compound]
Name
reagent
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12.7 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:4][NH:5][CH2:6][CH:7]([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][CH3:11])[CH3:2].[OH-].[Na+:19].CC(O)C.[C:24](=[S:26])=[S:25]>>[CH2:12]([CH:7]([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:6][N:5]([CH2:4][CH:3]([CH2:1][CH3:2])[CH2:14][CH2:15][CH2:16][CH3:17])[C:24](=[S:25])[S-:26])[CH3:13].[Na+:19] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)C(CNCC(CCCC)CC)CCCC
Step Two
Name
Quantity
0.211 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
reagent
Quantity
60 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Six
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
a thermocouple probe, a reflux condenser, a Clasien adapter and a 25 mL addition funnel
CUSTOM
Type
CUSTOM
Details
The product was post-reacted at 25° C. for 1.5 hours
Duration
1.5 h

Outcomes

Product
Name
Type
Smiles
C(C)C(CN(C([S-])=S)CC(CCCC)CC)CCCC.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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